molecular formula C8H17N B1465174 (2-Cyclobutylethyl)(ethyl)amine CAS No. 1495172-06-9

(2-Cyclobutylethyl)(ethyl)amine

Cat. No.: B1465174
CAS No.: 1495172-06-9
M. Wt: 127.23 g/mol
InChI Key: ZBXSSZJDKKPUPX-UHFFFAOYSA-N
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Description

(2-Cyclobutylethyl)(ethyl)amine is a useful research compound. Its molecular formula is C8H17N and its molecular weight is 127.23 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

(2-Cyclobutylethyl)(ethyl)amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in amine metabolism, such as monoamine oxidases and transaminases . These interactions often involve the formation of Schiff bases or imines, which are crucial intermediates in many biochemical pathways . Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, influencing their structure and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to altered phosphorylation states of key proteins . This modulation can result in changes in gene expression profiles, affecting cellular functions such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding to specific receptors or enzymes, leading to either inhibition or activation of their activity . For instance, this compound can inhibit monoamine oxidase, resulting in increased levels of monoamines in the cell . Additionally, it can form covalent bonds with nucleophilic sites on proteins, leading to changes in their conformation and activity .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its efficacy and potency . In vitro studies have shown that this compound remains stable under physiological conditions for extended periods, but it can degrade in the presence of strong acids or bases . Long-term exposure to this compound has been associated with changes in cellular function, such as altered metabolic rates and gene expression patterns .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and neurotoxicity . Threshold effects have been identified, where certain dosages lead to significant changes in physiological parameters, such as blood pressure and heart rate .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450 oxidases, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels . Additionally, this compound can affect the activity of metabolic enzymes, altering the overall metabolic profile of the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . For instance, it can be transported across cell membranes by amine transporters, which facilitate its uptake and distribution within the cell . Once inside the cell, this compound can bind to various intracellular proteins, influencing its localization and accumulation .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize in specific cellular compartments, such as the cytoplasm and mitochondria . Targeting signals and post-translational modifications can direct this compound to these compartments, where it can exert its biochemical effects . Additionally, the localization of this compound can influence its interactions with other biomolecules, affecting its overall activity .

Properties

IUPAC Name

2-cyclobutyl-N-ethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-2-9-7-6-8-4-3-5-8/h8-9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBXSSZJDKKPUPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCC1CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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